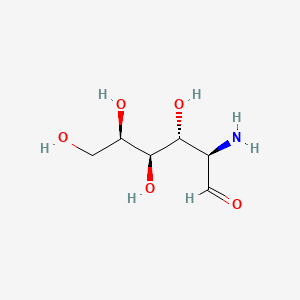
H-Ala-Phe-Pro-bNA HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Phe-Pro-bNA HCl typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automation and optimization of SPPS are employed to enhance efficiency and yield. The use of environmentally friendly solvents and reagents is also considered to reduce the environmental impact of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
H-Ala-Phe-Pro-bNA HCl can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Oxidation: The nitro group in the bNA moiety can be reduced to an amino group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Reducing agents like sodium dithionite.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Free amino acids and 4-nitrobenzylamine.
Oxidation: 4-aminobenzylamide derivatives.
Substitution: Various substituted benzylamide derivatives.
Applications De Recherche Scientifique
H-Ala-Phe-Pro-bNA HCl has a wide range of applications in scientific research:
Biochemistry: Used as a substrate for studying enzyme kinetics and protease activity.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective properties.
Chemistry: Utilized in the synthesis of complex peptides and as a model compound for studying peptide behavior.
Industry: Employed in the development of peptide-based drugs and diagnostic tools
Mécanisme D'action
The mechanism of action of H-Ala-Phe-Pro-bNA HCl involves its interaction with specific enzymes and receptors. The peptide sequence can mimic natural substrates, allowing it to bind to enzyme active sites and inhibit or modulate their activity. The nitrobenzylamide group can also participate in redox reactions, influencing cellular pathways and signaling mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Ala-Phe-Pro-ONp: Similar peptide with a p-nitrophenyl ester group.
H-Ala-Phe-Pro-AMC: Contains a 7-amino-4-methylcoumarin group.
H-Ala-Phe-Pro-pNA: Lacks the hydrochloride salt form.
Uniqueness
H-Ala-Phe-Pro-bNA HCl is unique due to its specific combination of amino acids and the 4-nitrobenzylamide group. This structure provides distinct chemical and biological properties, making it valuable for various research applications. Its hydrochloride salt form enhances its solubility and stability, further contributing to its utility in scientific studies .
Propriétés
Numéro CAS |
749831-27-4 |
|---|---|
Formule moléculaire |
C27H30N4O3 |
Poids moléculaire |
458.6 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-N-naphthalen-2-ylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C27H30N4O3/c1-18(28)25(32)30-23(16-19-8-3-2-4-9-19)27(34)31-15-7-12-24(31)26(33)29-22-14-13-20-10-5-6-11-21(20)17-22/h2-6,8-11,13-14,17-18,23-24H,7,12,15-16,28H2,1H3,(H,29,33)(H,30,32)/t18-,23-,24-/m0/s1 |
Clé InChI |
XNTZVXIZBNJULD-NWVWQQAFSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)NC3=CC4=CC=CC=C4C=C3)N |
SMILES canonique |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC3=CC4=CC=CC=C4C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Methoxy-3-(4-methylphenyl)sulfonyloxy-9-phenyl-5,8,10-trioxabicyclo[4.4.0]decan-2-ol](/img/structure/B8269961.png)





![5-(2-tert-butyl-5-(4-fluorophenyl)-1H-imidazol-4-yl)-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine methanesulfonate](/img/structure/B8270009.png)





